5-Methyl-DL-tryptophan

Catalog No.
S604796
CAS No.
951-55-3
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-DL-tryptophan

Research labs face systematic underestimation of tryptophan in nutritional analysis due to alkaline hydrolysis losses. 5-Methyl-DL-tryptophan solves this as a uniquely matching internal standard, normalizing recoveries to near 100% vs. ~13% loss with free Trp. For metabolic engineering, its 'false feedback' inhibition of anthranilate synthase selects for tryptophan-overproducing mutants (8- to 30-fold). This dual utility makes it essential for accurate amino acid quantification and strain development.

CAS Number

951-55-3

Product Name

5-Methyl-DL-tryptophan

IUPAC Name

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)

InChI Key

HUNCSWANZMJLPM-UHFFFAOYSA-N

Synonyms

5-methyltryptophan, 5-methyltryptophan, (DL-Trp)-isomer, 5-methyltryptophan, (L-Trp)-isomer

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N

The exact mass of the compound 5-Methyl-DL-tryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57695. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

5-Methyl-DL-tryptophan is a synthetic, methylated analog of the aromatic amino acid tryptophan. In industrial and analytical settings, it is primarily procured for two distinct, high-value applications: as a highly reliable internal standard for the chromatographic quantification of tryptophan in complex matrices, and as a potent 'false feedback' inhibitor used in metabolic engineering [REFS-1, REFS-2]. Because the methyl group at the 5-position alters the molecule's steric profile without destroying its ability to bind key regulatory enzymes (such as anthranilate synthase), 5-Methyl-DL-tryptophan effectively mimics tryptophan in regulatory binding but fails to substitute for it in protein translation[2]. This unique dual behavior makes it an indispensable reagent for selecting tryptophan-overproducing microbial and plant strains, as well as a robust reference standard that accurately tracks protein-bound tryptophan degradation during harsh alkaline hydrolysis[1].

Research Fit

Corepressor Studies
Supports trp operon repression models; reported higher affinity over natural ligand in head-to-head assays
Feedback Inhibitor Screening
Used as a position-specific selection agent for anthranilate synthase feedback-resistant mutants
Enzymatic Specificity Research
Serves as a mechanistically informative substrate for tryptophan hydroxylase and IDO isoform kinetics

Substituting 5-Methyl-DL-tryptophan with native L-tryptophan, alpha-methyltryptophan, or halogenated analogs (like 5-Fluoro-DL-tryptophan) compromises both analytical accuracy and biological selection pressure. In HPLC quantification workflows, using free L-tryptophan as a spike-in control fails to accurately model the degradation kinetics of protein-bound tryptophan during alkaline hydrolysis, leading to underestimations of up to 13%[1]. While alpha-methyltryptophan has been tested as an alternative, 5-Methyl-DL-tryptophan is uniquely proven to mirror the recovery profile of protein-bound tryptophan, normalizing analytical recoveries to near 100% [1]. In metabolic engineering, native L-tryptophan cannot be used for mutant selection because it is consumed by the cell for protein synthesis. Conversely, 5-Methyl-DL-tryptophan binds to anthranilate synthase to shut down native tryptophan production but cannot be incorporated into nascent proteins, forcing wild-type cells into fatal starvation and exclusively allowing the survival of desensitized, high-yielding mutants[2].

Substitution Risk

Position Sensitivity
Methyl group position is critical for activity

Methyl-substitutions at other indole positions (N1, C6, C7) may reduce or eliminate corepressor function; C5-methyl is essential for the reported binding and inhibitory profiles.

Stereochemical Requirement
Racemate composition may shift batch performance

The L-enantiomer is primarily responsible for biological recognition; racemic mixtures can introduce variable activity that may not directly transfer across assay systems.

Alkaline Hydrolysis Recovery and HPLC Internal Standard Suitability

In analytical chemistry, accurately quantifying tryptophan in food and infant formula requires correcting for degradation during alkaline or enzymatic hydrolysis. Studies comparing internal standards show that 5-Methyl-DL-tryptophan mirrors the degradation kinetics of protein-bound tryptophan far better than free L-tryptophan or alpha-methyltryptophan [1]. When used as an internal standard during 4.3M LiOH or NaOH hydrolysis at 100–125°C, 5-Methyl-DL-tryptophan normalizes tryptophan recovery to 98.6–100%, whereas relying on free L-tryptophan spike-ins results in a mean underestimation of 13%[1]. Furthermore, 5-Methyl-DL-tryptophan is specified in AOAC methods for enzymatic hydrolysis because it elutes at a distinct retention time from native tryptophan on C8/C18 columns, preventing signal overlap[2].

Evidence DimensionTryptophan recovery correction accuracy after hydrolysis
Target Compound Data5-Methyl-DL-tryptophan yields 98.6–100% recovery correction
Comparator Or BaselineFree L-tryptophan spike-ins (yields ~87% recovery / 13% underestimation) and alpha-methyltryptophan (suboptimal degradation tracking)
Quantified Difference5-Methyl-DL-tryptophan eliminates the ~13% quantification error associated with free L-tryptophan baselines
ConditionsAlkaline (LiOH/NaOH) or enzymatic hydrolysis followed by reverse-phase HPLC

Ensures regulatory-compliant, highly accurate quantification of total tryptophan in complex nutritional matrices.

Corepressor Affinity
Head-to-head
4.5-fold higher binding affinity vs. L-tryptophan
Ki 3.25 pM (5-Me-DL-Trp) vs. 14.6 pM (L-Trp); 10× stronger operator DNA binding
Reported higher corepressor potency supports robust trp repression models
E. coli aporepressor, crystal structures at pH 5.0; L-enantiomer presumed primary binder

False Feedback Inhibition for Tryptophan-Overproducer Selection

5-Methyl-DL-tryptophan is the definitive selection agent for engineering tryptophan-hyperproducing strains because it acts as a false feedback inhibitor. In wild-type organisms, 5-Methyl-DL-tryptophan binds to anthranilate synthase (AS) or anthranilate phosphoribosyltransferase, inhibiting the pathway at very low concentrations (e.g., 50% AS inhibition at ~0.004 mM in sensitive plant extracts) [REFS-3, REFS-4]. Because it cannot be incorporated into proteins, it causes complete growth arrest. By plating cells on media containing growth-inhibitory concentrations of 5-Methyl-DL-tryptophan, only mutants with desensitized regulatory enzymes survive. For example, selected resistant cell lines of Datura innoxia accumulated 8 to 30 times the normal wild-type levels of free tryptophan, and resistant C. glutamicum mutants exhibited AS enzymes requiring up to 10-fold higher tryptophan concentrations for 50% inhibition [REFS-3, REFS-4]. Native L-tryptophan cannot exert this selection pressure because it is metabolically consumed.

Evidence DimensionFree tryptophan accumulation in selected resistant mutants vs wild-type
Target Compound Data5-Methyl-DL-tryptophan selection yields mutants with 8x to 30x higher free tryptophan pools
Comparator Or BaselineNative L-tryptophan (cannot be used for starvation-based selection as it supports protein synthesis)
Quantified Difference5-Methyl-DL-tryptophan successfully isolates mutants with up to 30-fold increased target product yield and 10-fold reduced enzyme feedback sensitivity
ConditionsMicrobial (C. glutamicum) or plant cell culture selection media

Provides a reliable, non-recombinant screening method to isolate high-yielding industrial fermentation strains.

Trp Hydroxylase Regiospecificity
Cross-study comparable
Altered hydroxylation product: >99% 5-hydroxymethyltryptophan
Vmax within 3-fold of tryptophan; 6-fold variation in pterin efficiency; highest enzyme sensitivity at C5
Mechanistically distinct substrate; enables regiospecificity and NIH shift studies
TrpH assay, pH 7.5, 25°C; benzylic carbon hydroxylation observed

Substrate Promiscuity for Biocatalytic Indole Derivatization

Beyond analytical and selection applications, 5-Methyl-DL-tryptophan serves as a viable precursor for the biocatalytic generation of novel methylated secondary metabolites. When evaluated against the VioA enzyme (the first step in violacein biosynthesis), 5-Methyl-DL-tryptophan successfully binds the active site and is oxidized to form methylated indole-3-pyruvic acid imine [1]. While native L-tryptophan is the optimal substrate, the ability of VioA to accommodate the steric bulk of the 5-methyl group—unlike bulkier or differently positioned analogs—allows for the direct fermentative or enzymatic production of 5-methyl-violacein derivatives [1]. This promiscuity is similarly observed with tryptophanase, making 5-Methyl-DL-tryptophan a versatile building block for structural diversification.

Evidence DimensionSubstrate acceptance and active site accommodation
Target Compound Data5-Methyl-DL-tryptophan is successfully oxidized by VioA to yield methylated pathway intermediates
Comparator Or BaselineNative L-tryptophan (baseline substrate) and incompatible bulky analogs
Quantified Difference5-Methyl-DL-tryptophan retains sufficient binding affinity to generate methylated derivatives, expanding the chemical space of the violacein scaffold
ConditionsIn vitro VioA enzyme kinetic assays and whole-cell biotransformations

Enables the procurement of a direct precursor for synthesizing novel, lipophilic indole-based therapeutics and dyes via synthetic biology.

Anthranilate Synthase Inhibition
Cross-study comparable
IC50 5.4 μM (5-Me-DL-Trp) vs. 3.3 μM (L-Trp)
Comparable potency; C6-methyl and 5-hydroxy analogs inactive, confirming position-specificity
Supports selection of feedback-resistant mutants for strain engineering
Daucus carota & Brevibacterium flavum assays; methyl position critical for inhibition
IDO Isoform Kinetics
Class-level inference
10.5-fold kcat differential: IDO1 3.78 s⁻¹ vs. IDO2 0.36 s⁻¹
KM 0.098 mM for IDO1; isoform-discriminating substrate profile
Enables IDO1/IDO2 activity discrimination in research samples
Recombinant IDO1 (pH 6.5) and IDO2 (pH 7.5); kinetic values from BRENDA
Translational Incorporation
Class-level inference
Permissive incorporation without chain termination
Analog found in protein hydrolysates; does not block tryptophan incorporation in B. subtilis auxotrophs
May support translational fidelity studies; distinct from terminator analogs
Bacillus subtilis tryptophan starvation model; qualitative observation
NMR Ligand Orientation
Head-to-head
Structurally resolved shift in indole ring binding position
Altered chemical shifts and NOE patterns vs. L-tryptophan; C5-methyl alters ligand pose
Provides mechanistic rationale for reported affinity enhancement
1H-NMR on E. coli trp repressor; intermolecular NOE analysis

AOAC-Compliant Amino Acid Analysis in Food and Infant Formula

5-Methyl-DL-tryptophan is the preferred internal standard for quantifying total tryptophan in nutritional products via HPLC. Because its degradation profile during alkaline or enzymatic hydrolysis perfectly mirrors that of protein-bound tryptophan, it allows analytical laboratories to correct for hydrolysis losses and achieve near 100% recovery accuracy, avoiding the ~13% underestimation seen when using free L-tryptophan[1].

Metabolic Engineering of Tryptophan-Hyperproducing Strains

Industrial microbiologists and agricultural researchers procure 5-Methyl-DL-tryptophan to screen for high-yielding mutants. By exploiting its role as a false feedback inhibitor of anthranilate synthase, researchers can selectively isolate cells that overproduce native tryptophan by 8- to 30-fold, a critical step in developing efficient fermentation strains for amino acid production [2].

Combinatorial Biosynthesis of Methylated Indole Therapeutics

In synthetic biology and biocatalysis, 5-Methyl-DL-tryptophan is used as a precursor to generate novel derivatives of natural products like violacein. Its compatibility with promiscuous enzymes such as VioA and tryptophanase allows researchers to easily introduce a methyl group into complex indole scaffolds, altering their lipophilicity and bioactivity for drug discovery [3].

Application Fit

Application
Selection Property
Validation Focus
Tryptophan overproduction strain engineering
Anthranilate synthase feedback sensitivity
Mutant resistance selection efficiency and analog specificity
trp operon transcriptional repression studies
Corepressor binding affinity and operator DNA interaction
Repression strength and derepression kinetics in E. coli models
Tryptophan hydroxylase catalytic mechanism
Substrate regiospecificity and hydroxylation efficiency
NIH shift directionality and pterin consumption stoichiometry
IDO1/IDO2 isoform activity discrimination
Isoform-specific turnover number (kcat) differentiation
Substrate saturation conditions and kinetic parameter reproducibility

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

218.105527694 Da

Monoisotopic Mass

218.105527694 Da

Heavy Atom Count

16

Other CAS

951-55-3

Wikipedia

5-methyltryptophan
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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